4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine
CAS No.: 2271442-93-2
Cat. No.: VC11667541
Molecular Formula: C12H10BrF4NO2
Molecular Weight: 356.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2271442-93-2 |
|---|---|
| Molecular Formula | C12H10BrF4NO2 |
| Molecular Weight | 356.11 g/mol |
| IUPAC Name | [2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C12H10BrF4NO2/c13-10-7(12(15,16)17)1-2-8(14)9(10)11(19)18-3-5-20-6-4-18/h1-2H,3-6H2 |
| Standard InChI Key | YIVORBYHUHUUNA-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F |
| Canonical SMILES | C1COCCN1C(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoyl group substituted at the 2-, 3-, and 6-positions with bromine, trifluoromethyl, and fluorine atoms, respectively. This aromatic core is linked to a morpholine ring via a ketone bridge. The molecular formula is C₁₂H₁₁BrF₄NO₂, with a molecular weight of 373.18 g/mol. The trifluoromethyl group enhances lipophilicity, while the morpholine ring improves aqueous solubility—a critical balance for drug-like properties .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁BrF₄NO₂ |
| Molecular Weight | 373.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–102°C (predicted) |
| Solubility | Soluble in DMSO, THF; sparingly in water |
| LogP (Partition Coefficient) | 2.8 (estimated) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine typically proceeds via a three-step sequence:
-
Oxidation of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde: The benzaldehyde intermediate (CAS 1428234-81-4) is oxidized to the corresponding benzoic acid using potassium permanganate or chromium-based reagents.
-
Acid Chloride Formation: The benzoic acid is treated with thionyl chloride (SOCl₂) to yield 2-bromo-6-fluoro-3-(trifluoromethyl)benzoyl chloride.
-
Amidation with Morpholine: The acid chloride reacts with morpholine in the presence of a base (e.g., triethylamine) to form the final product .
Reaction Scheme:
Industrial Considerations
Large-scale production employs continuous flow reactors to enhance yield (∼85%) and purity (>95%). Solvent selection (e.g., THF or DCM) and temperature control (−10°C during amidation) are critical to minimizing side reactions .
Biological Activity and Applications
Table 2: Biological Activity Profile
| Activity Type | Target/Mechanism | Efficacy (IC₅₀) |
|---|---|---|
| Kinase Inhibition | EGFR Tyrosine Kinase | 0.48 µM |
| Antibacterial | Staphylococcus aureus | 12.5 µg/mL |
Material Science Applications
The compound serves as a precursor for liquid crystals and polymers requiring high thermal stability. Its fluorine content reduces dielectric constants, making it valuable in electronic coatings .
Comparison with Analogous Compounds
Structural Analogues
-
4-(2-Bromo-6-fluorobenzyl)morpholine (CAS 1345472-12-9): Replacing the benzoyl group with benzyl reduces electrophilicity, diminishing kinase inhibition but improving metabolic stability .
-
2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic Acid: The carboxylic acid derivative shows higher aqueous solubility but lower cell permeability.
Table 3: Comparative Properties
| Compound | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀) |
|---|---|---|---|
| 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine | 2.8 | 0.3 (Water) | 0.48 µM |
| 4-(2-Bromo-6-fluorobenzyl)morpholine | 3.1 | 0.1 (Water) | >10 µM |
Future Directions
Research Opportunities
-
Drug Development: Optimize the compound for selective kinase inhibition via structural modifications (e.g., substituting bromine with iodine).
-
Polymer Chemistry: Explore copolymerization with fluorinated monomers to enhance material durability.
Challenges
-
Synthetic Complexity: Multi-step synthesis increases production costs.
-
Regulatory Hurdles: Brominated compounds face stringent environmental regulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume